Propyl dodecanoate
Overview
Description
Synthesis Analysis
Propyl dodecanoate's synthesis has been explored through various methodologies, including the stereoconvergent synthesis and direct synthesis processes. For instance, the first total synthesis of a potent mosquito larvicide involving propyl dodecanoate analogs showcased a method using condensation and double elimination reactions, which involve easily accessible reagents and simple transformations (Sharma et al., 1990). Another significant method is the direct synthesis of renewable dodecanol and dodecane from methyl isobutyl ketone (MIBK), demonstrating an integrated process that could potentially be applied for propyl dodecanoate synthesis (Sheng et al., 2017).
Molecular Structure Analysis
The molecular structure of propyl dodecanoate and related compounds has been extensively studied. Investigations into the molecular motions of poly(O-acyl-hydroxy-L-proline) films, for instance, provide insights into the structural behavior of long-chain compounds, which could be extrapolated to understand the behavior of propyl dodecanoate in various conditions (Komai et al., 1984).
Chemical Reactions and Properties
Chemical reactions involving propyl dodecanoate or its structural analogs include various nucleophilic addition reactions. The synthesis of the acetonitrilium and propionitrilium derivatives of closo-dodecaborate [B12H12]2- and their reactions with water, alcohols, and secondary amines yield iminols, imidates, and amidines, indicating the reactive potential of similar compounds (Laskova et al., 2022).
Physical Properties Analysis
The study of sodium dodecyl sulfate-poly(propylene oxide) methacrylate mixed micelles can shed light on the behavior of surfactant molecules at interfaces, relevant for understanding the physical interactions of propyl dodecanoate in mixed environments (Bastiat et al., 2004).
Scientific Research Applications
Surfactant Research : Hussain, Kamal, and Sultan (2017) investigated the thermal and interfacial properties of amido-amine-based cationic gemini surfactants, including compounds related to propyl dodecanoate. They found these surfactants to be thermally stable and useful in high-temperature carbonate reservoirs where conventional anionic surfactants are not recommended due to high adsorption (Hussain, Kamal, & Sultan, 2017).
Biting Deterrents Against Mosquitoes : Cantrell et al. (2020) explored the effectiveness of esters of undecanoic and dodecanoic acids, including propyl dodecanoate, as biting deterrents against Aedes aegypti mosquitoes. They concluded that these esters, comparable in effectiveness to DEET, show promise as mosquito repelling compounds (Cantrell et al., 2020).
In Cosmetic Products : Serra-Baldrich et al. (1995) discussed the use of propyl gallate and other gallic acid esters, which are related to propyl dodecanoate, in cosmetic products. They highlighted the potential for these compounds to cause allergic contact dermatitis (Serra-Baldrich, Puig, Arnau, & Camarasa, 1995).
Phase-Change Materials : Desgrosseilliers et al. (2013) examined dodecanoic acid (closely related to propyl dodecanoate) for its potential as a phase-change material in thermal energy storage, particularly for solar thermal applications (Desgrosseilliers, Whitman, Groulx, & White, 2013).
Hydrophobic Calcium Carbonate Synthesis : Wang et al. (2010) used dodecanoic acid in the synthesis of hydrophobic calcium carbonate, exploring its potential in various applications due to its unique properties (Wang, Piao, Zhai, Hickman, & Li, 2010).
Plastic Labware Contaminants : Stewart et al. (2014) identified dodecanoic acid as a contaminant released from plastic labware used in pharmaceutical research. This compound was found to be a selective monoamine oxidase-B inhibitor (Stewart, Drexler, Leet, Mcnaney, & Herbst, 2014).
Agricultural Applications : Herrbach (1987) investigated the effect of dodecanoic acid on the colonization of sugar beet by aphids and the secondary spread of virus yellows, showing its potential use in agriculture (Herrbach, 1987).
Safety And Hazards
properties
IUPAC Name |
propyl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-15(16)17-14-4-2/h3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBUKOLPOATXGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190286 | |
Record name | Propyl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl dodecanoate | |
CAS RN |
3681-78-5 | |
Record name | Propyl laurate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3681-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl laurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003681785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3681-78-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42573 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propyl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyl laurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.874 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propyl laurate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YV6DL6VEE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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